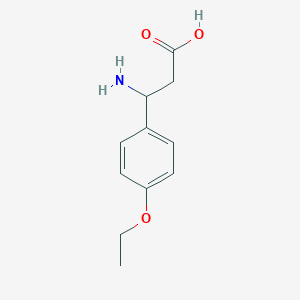

3-Amino-3-(4-ethoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

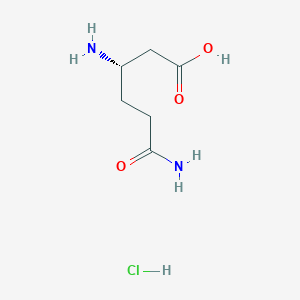

“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C11H15NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “3-Amino-3-(4-ethoxyphenyl)propanoic acid” can be represented by the SMILES string:CCOc1ccc(cc1)C(N)CC(=O)O . This indicates that the molecule contains an ethoxyphenyl group attached to the third carbon of a propanoic acid, with an amino group also attached to the same carbon. Physical And Chemical Properties Analysis

“3-Amino-3-(4-ethoxyphenyl)propanoic acid” is a solid at room temperature . Its molecular weight is 209.24 . The compound’s InChI code is1S/C11H15NO3/c1-2-15-9-5-3-8 (4-6-9)10 (12)7-11 (13)14/h3-6,10H,2,7,12H2,1H3, (H,13,14) .

Aplicaciones Científicas De Investigación

Crystal Packing and Hydrogen Bonding

3-Amino-3-(4-ethoxyphenyl)propanoic acid plays a role in the study of molecular interactions and crystal packing. For instance, a derivative of this compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, was found to utilize N⋯π interaction and hydrogen bonds in its crystal structure, which helps in understanding molecular assembly processes (Zhang, Wu, & Zhang, 2011).

Modification of Hydrogels

This compound is also significant in the modification of hydrogels. Radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified using derivatives of this compound to improve their swelling properties, which could have implications in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Renewable Building Block for Materials Science

Phloretic acid, which is structurally related to 3-Amino-3-(4-ethoxyphenyl)propanoic acid, has been explored as a renewable building block in materials science. Its use in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates its potential in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biocatalytic Synthesis

The compound is relevant in biocatalytic synthesis as well. Research on commercial lipases as biocatalysts for the synthesis of β-substituted-γ-amino acids used 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters, highlighting the compound's role in producing optically active precursors for these amino acids (Mukherjee & Martínez, 2011).

Corrosion Inhibition

Additionally, derivatives of 3-Amino-3-(4-ethoxyphenyl)propanoic acid, such as Schiff's bases, have been investigated as corrosion inhibitors for mild steel in acidic solutions. This indicates the compound's potential application in industrial corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-3-(4-ethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVGGOUCUNVPBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343689 |

Source

|

| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-ethoxyphenyl)propanoic acid | |

CAS RN |

38499-22-8 |

Source

|

| Record name | 3-amino-3-(4-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)